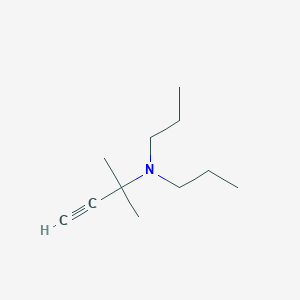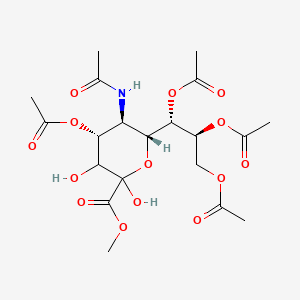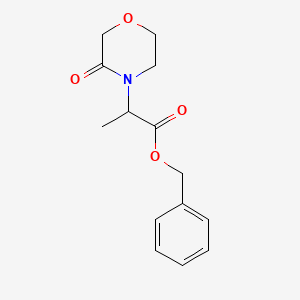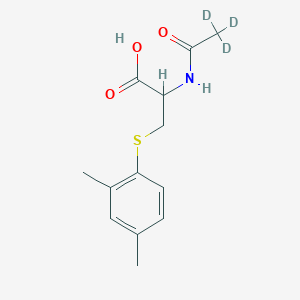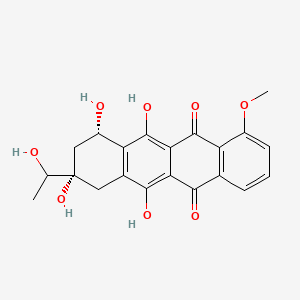
(8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione is a complex organic compound that belongs to the class of naphthacenediones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives, which undergo various functional group transformations such as hydroxylation, methoxylation, and reduction. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers study its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly in areas where its biological activities are beneficial.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (8S,10S)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione include other naphthacenediones and related quinones. Examples include:
- Doxorubicin
- Daunorubicin
- Mitoxantrone
Uniqueness
What sets this compound apart from these compounds is its specific stereochemistry and functional group arrangement. These unique features contribute to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
28008-51-7 |
|---|---|
Fórmula molecular |
C21H20O8 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
(7S,9S)-6,7,9,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H20O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,8,11,22-23,25-26,28H,6-7H2,1-2H3/t8?,11-,21-/m0/s1 |
Clave InChI |
OWCHPBVMSHIYCQ-VNMREYGJSA-N |
SMILES isomérico |
CC([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O)O |
SMILES canónico |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



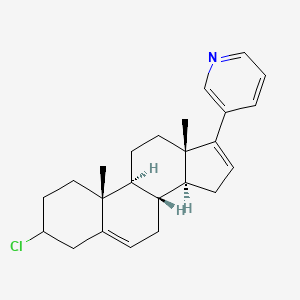
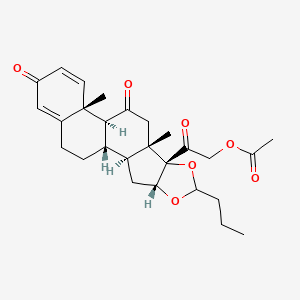
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
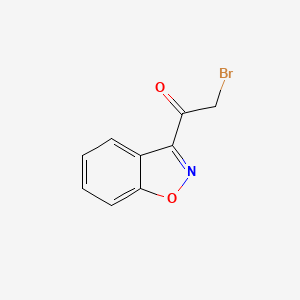
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)



